
3-(3-Aminophenyl)isonicotinic acid
Overview
Description
3-(3-Aminophenyl)isonicotinic acid is an organic compound that features both an amino group and a carboxylic acid group attached to a pyridine ring
Mechanism of Action
Target of Action
It is structurally similar to isoniazid , a frontline drug used in the treatment of tuberculosis . Isoniazid is known to be active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . Therefore, it’s plausible that 3-(3-Aminophenyl)isonicotinic acid may have similar targets.
Mode of Action
Isoniazid, a structurally related compound, is a prodrug that must be activated by bacterial catalase . Once activated, isoniazid inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .
Biochemical Pathways
Isoniazid, a related compound, is known to inhibit the synthesis of mycolic acids, disrupting the bacterial cell wall . This suggests that this compound might also interfere with similar biochemical pathways.
Pharmacokinetics
Isoniazid, a structurally related compound, is known to be metabolized via acetylation, a process that varies between individuals . Rapid acetylators acetylate isoniazid 5–6 times more rapidly than slow acetylators . Some isoniazid is also hydrolyzed directly to isonicotinic acid .
Result of Action
Isoniazid, a related compound, is known to be bactericidal against actively growing intracellular and extracellular mycobacterium tuberculosis organisms . This suggests that this compound might have similar bactericidal effects.
Action Environment
It’s worth noting that the suzuki–miyaura coupling reaction, which is commonly used in the synthesis of boronic acid derivatives like this compound, is known to be influenced by various factors, including the choice of boron reagents .
Biochemical Analysis
Biochemical Properties
3-(3-Aminophenyl)isonicotinic acid is a derivative of isonicotinic acid It is known that isonicotinic acid and its derivatives can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is suggested that this compound may have potential effects on various types of cells and cellular processes
Molecular Mechanism
It is suggested that this compound may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the stability, degradation, and long-term effects of isonicotinic acid and its derivatives on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is suggested that this compound may have threshold effects and could potentially cause toxic or adverse effects at high doses .
Metabolic Pathways
It is known that isonicotinic acid and its derivatives can interact with various enzymes or cofactors .
Transport and Distribution
It is suggested that this compound may interact with various transporters or binding proteins .
Subcellular Localization
It is suggested that this compound may be directed to specific compartments or organelles due to potential targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)isonicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of boronic acids and palladium catalysts under mild conditions . Another method involves the reduction of nitro compounds to amines, followed by further functionalization to introduce the isonicotinic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
Synthesis of 3-(3-Aminophenyl)isonicotinic Acid
The synthesis of this compound typically involves the reaction of isonicotinic acid with 3-aminophenol. This reaction can be performed under various conditions to optimize yield and purity. The general synthetic route includes:
- Reagents : Isonicotinic acid, 3-aminophenol, coupling agents (e.g., DCC/DMAP).
- Conditions : Solvent systems such as DMF or DMSO at elevated temperatures.
- Yield : Varies based on the reaction conditions but typically ranges from 30% to 60%.
Anti-inflammatory Properties
Recent studies have demonstrated that derivatives of isonicotinic acid exhibit significant anti-inflammatory activity. For instance, compounds synthesized from isonicotinic acid and aminophenols have shown promising results in vitro.
Compound | Structure | IC50 (µg/mL) | Comparison to Ibuprofen |
---|---|---|---|
Compound A | N-(3-Aminophenyl)isonicotinamide | 1.42 ± 0.1 | 8-fold better than Ibuprofen (11.2 ± 1.9) |
Compound B | N-(4-Aminophenyl)isonicotinamide | 3.7 ± 1.7 | Three-fold better than Ibuprofen |
These findings suggest that modifications in the structure significantly influence the potency of these compounds against inflammation .
Antimicrobial Activity
Another area of research focuses on the antimicrobial properties of isonicotinic acid derivatives. The compound has been evaluated for its effectiveness against various bacterial strains, showing potential as a lead compound for developing new antibiotics.
Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming stable complexes with metal ions. These complexes have applications in catalysis and material synthesis.
Drug Delivery Systems
The compound's ability to form coordination polymers makes it suitable for drug delivery applications, particularly in targeting specific tissues or cells due to its functional groups that can interact with biological molecules.
Case Study: Anti-inflammatory Screening
A study focused on synthesizing various isonicotinic acid derivatives, including those containing the 3-(3-Aminophenyl) structure, highlighted their anti-inflammatory properties through a series of assays:
- Methodology : In vitro assays were conducted using human cell lines exposed to inflammatory stimuli.
- Results : The synthesized compounds exhibited varying degrees of inhibition on inflammatory markers, with some showing statistically significant reductions compared to controls.
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of derivatives against common pathogens:
- Pathogens Tested : E. coli, S. aureus.
- Findings : Certain derivatives displayed MIC values lower than standard antibiotics, indicating their potential as novel antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic acid:
Picolinic acid: An isomer with the carboxylic acid group at the 2-position.
Uniqueness
3-(3-Aminophenyl)isonicotinic acid is unique due to the presence of both an amino group and a carboxylic acid group on the same aromatic ring. This dual functionality allows for diverse chemical reactivity and the formation of complex structures, making it a valuable compound in various fields of research and industry.
Biological Activity
3-(3-Aminophenyl)isonicotinic acid is an organic compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This compound is structurally related to isonicotinic acid and has shown promise in various pharmacological studies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound features both an amino group and a carboxylic acid group on the same aromatic ring. This dual functionality allows for diverse chemical reactivity and potential interactions with various biological targets. The compound can be synthesized through methods such as the Suzuki–Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds under mild conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Mycolic Acid Synthesis : Similar to isoniazid, this compound may disrupt the synthesis of mycolic acids in bacterial cell walls, thus exhibiting bactericidal properties against Mycobacterium tuberculosis.
- Anti-inflammatory Effects : In vitro studies indicate that this compound exhibits significant anti-inflammatory activity, potentially by modulating cytokine production and inhibiting inflammatory pathways .
- Cellular Interactions : The compound may interact with various enzymes or biomolecules, leading to changes in gene expression and cellular processes.
Anti-inflammatory Activity
Research has demonstrated that this compound possesses considerable anti-inflammatory properties. For instance, it has been shown to inhibit pro-inflammatory cytokines in cell cultures, suggesting its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
The compound also displays antimicrobial effects, particularly against Gram-positive bacteria. Its structural similarity to known antibiotics enhances its potential use in treating infections caused by resistant strains .
Cytotoxicity Studies
Cytotoxicity assays have indicated that this compound can induce apoptosis in various cancer cell lines. In particular, studies have reported significant cytotoxic effects against human lung adenocarcinoma cells (A549), highlighting its potential as an anticancer agent .
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound remains to be fully elucidated. However, it is suggested that the compound undergoes metabolic processes similar to isoniazid, including acetylation which may vary among individuals. Further studies are needed to clarify its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Properties
IUPAC Name |
3-(3-aminophenyl)pyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-9-3-1-2-8(6-9)11-7-14-5-4-10(11)12(15)16/h1-7H,13H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAYRIRZHQHNPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(C=CN=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611259 | |
Record name | 3-(3-Aminophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261966-89-5 | |
Record name | 4-Pyridinecarboxylic acid, 3-(3-aminophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261966-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Aminophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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